molecular formula C25H28N2O5 B11354551 2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide

2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide

Cat. No.: B11354551
M. Wt: 436.5 g/mol
InChI Key: KTBUIFPNUAKSLY-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group, a pyridinyl group, and a trimethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 3,4-dimethylphenol with an appropriate halogenated pyridine derivative under basic conditions.

    Coupling Reaction: The phenoxy intermediate is then coupled with 3,4,5-trimethoxybenzylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetylation: The final step involves the acetylation of the coupled product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenoxy)pyridin-4-ylmethanamine hydrochloride
  • 2-(3,4-Dimethylphenoxy)pyridin-3-ylmethylamine

Uniqueness

2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C25H28N2O5/c1-17-9-10-20(12-18(17)2)32-16-24(28)27(23-8-6-7-11-26-23)15-19-13-21(29-3)25(31-5)22(14-19)30-4/h6-14H,15-16H2,1-5H3

InChI Key

KTBUIFPNUAKSLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=N3)C

Origin of Product

United States

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